Observed sEH Affinity Range for Pyrimidin-2-yloxy Cyclohexyl Urea Scaffold vs. Classical Urea Inhibitors
The pyrimidin-2-yloxy cyclohexyl urea scaffold, to which 1-benzyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea belongs, has produced sEH inhibitors with Ki values as low as 0.660 nM in FRET-based ACPU displacement assays. [1] This level of potency is comparable to or exceeds that of widely used reference inhibitors such as 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA; Ki ≈ 3 nM) [2] and EC5026 (Ki ≈ 0.06 nM). [3] However, no direct head-to-head comparison with the specific benzyl analog described here has been published.
| Evidence Dimension | sEH inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Not available for 1-benzyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea |
| Comparator Or Baseline | Pyrimidin-2-yloxy cyclohexyl urea scaffold representative (BDBM50100518) Ki = 0.660 nM; AUDA Ki ≈ 3 nM; EC5026 Ki ≈ 0.06 nM |
| Quantified Difference | Cannot be calculated for target compound |
| Conditions | Recombinant human sEH, FRET-based ACPU displacement assay |
Why This Matters
The scaffold's demonstrated capacity for sub-nanomolar sEH inhibition makes it a compelling starting point for lead optimization, but the absence of specific data for the benzyl congener precludes direct selection based on potency alone.
- [1] BindingDB Entry BDBM50100518 (CHEMBL3327064). Ki = 0.660 nM against human recombinant sEH. View Source
- [2] Morisseau, C., Goodrow, M. H., Newman, J. W., Wheelock, C. E., Dowdy, D. L., & Hammock, B. D. (2002). Structural refinement of inhibitors of urea-based soluble epoxide hydrolases. Biochemical Pharmacology, 63(9), 1599-1608. (Ki of AUDA ~3 nM). View Source
- [3] Patent WO2016057606A1. EC5026 (BPN-19186) as potent sEH inhibitor with Ki = 0.06 nM. View Source
